Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate
Description
Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate is a piperidine-4-carboxylate derivative featuring a sulfonyl group substituted with a 4-fluorobenzamidoethyl chain.
Properties
IUPAC Name |
ethyl 1-[2-[(4-fluorobenzoyl)amino]ethylsulfonyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O5S/c1-2-25-17(22)14-7-10-20(11-8-14)26(23,24)12-9-19-16(21)13-3-5-15(18)6-4-13/h3-6,14H,2,7-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNCGNYQLBFRQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Attachment of the Fluorobenzamido Moiety: This step involves the reaction of the piperidine derivative with 4-fluorobenzoyl chloride in the presence of a base to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzamido moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate is characterized by the following molecular formula: C_{16}H_{20}F_N_2O_4S. The compound features a piperidine ring, which is known for its versatility in drug design due to its ability to mimic natural structures and interact with biological targets.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have shown that compounds containing piperidine rings exhibit anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent .
- Neuropharmacological Effects :
- Anti-inflammatory Properties :
Pharmacological Studies
Case Studies
- Case Study: Anticancer Efficacy
- Case Study: Neuropharmacological Assessment
- Case Study: Anti-inflammatory Response
Mechanism of Action
The mechanism of action of Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The fluorobenzamido moiety may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonyl group can also play a role in binding to target proteins, affecting their function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related piperidine-4-carboxylate derivatives (Table 1):
Key Observations :
- Substituent Bulk and Polarity: The target compound’s 4-fluorobenzamidoethylsulfonyl group introduces greater steric bulk and polarity compared to the 4-chlorophenylsulfonyl group in .
- Electron-Withdrawing Effects : The 4-fluorobenzamido group combines fluorine’s electronegativity with the amide’s resonance stabilization, likely increasing metabolic stability over the 4-chlorophenyl group in .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular formula (estimated: C₁₈H₂₄FN₂O₅S) suggests a higher molar mass (~405.46 g/mol) than due to the extended fluorobenzamidoethyl chain.
- Acidity/Basicity : The sulfonyl group’s pKa (~-6 in ) indicates strong electron-withdrawing effects, while the amide group (pKa ~0–1) may slightly increase acidity compared to .
- Solubility : The fluorobenzamido group’s polarity could improve aqueous solubility relative to the lipophilic 4-chlorophenyl group in .
Biological Activity
Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H29FN2O5S |
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | QENGGVITNYYCBP-UHFFFAOYSA-N |
The compound features a piperidine ring system with various substituents, including a fluorinated benzamide and a sulfonyl group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to certain receptors or enzymes, while the piperidine ring modulates the compound's pharmacokinetic properties. The methanesulfonyl group may influence solubility and stability, which are important for bioavailability and efficacy in pharmacological applications .
Pharmacological Evaluation
Recent studies have focused on the compound's potential as an inhibitor of various biological pathways:
- Calcium Channel Inhibition : A related compound demonstrated inhibitory activity against T-type Ca channels, which are implicated in cardiovascular regulation. This suggests that this compound may have similar effects, potentially lowering blood pressure without inducing reflex tachycardia .
- Kinase Inhibition : The compound has shown promise in inhibiting the kinase activity of anaplastic lymphoma kinase (ALK), which is relevant in cancer therapy. This inhibition could lead to reduced tumor growth in cancers associated with ALK mutations .
Toxicological Profile
The safety profile of this compound is still under investigation. Preliminary data suggest that compounds with similar structures may exhibit low acute toxicity; however, further studies are necessary to fully understand the toxicological implications .
Study on Cardiovascular Effects
A study evaluated the effects of related piperidine derivatives on spontaneously hypertensive rats. It was found that oral administration of certain derivatives significantly lowered blood pressure without causing reflex tachycardia, highlighting the therapeutic potential of this class of compounds in managing hypertension .
Inhibition of Cancer Cell Proliferation
Research has indicated that compounds similar to this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. For instance, the inhibition of ALK has been linked to reduced proliferation rates in ALK-positive cancers .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | Antihypertensive | Lowered blood pressure in animal models |
| N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide | Calcium channel blocker | Reduced blood pressure without reflex tachycardia |
| Compounds targeting ALK | Anticancer | Inhibited tumor growth in ALK-positive cancers |
This table illustrates how this compound compares favorably with other compounds in terms of biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
